(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol
Description
(E)-3-(2-Methylpyrimidin-5-yl)prop-2-en-1-ol is a propenol derivative featuring a conjugated enol system linked to a 2-methylpyrimidin-5-yl substituent. Pyrimidine derivatives are widely studied for their biological relevance, particularly in drug discovery, due to their ability to mimic heterocyclic motifs in nucleic acids and cofactors. The methyl group on the pyrimidine ring introduces steric and electronic effects, modulating solubility and reactivity .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3/b3-2+ |
InChI Key |
UDARCABNXUWGGP-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)/C=C/CO |
Canonical SMILES |
CC1=NC=C(C=N1)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with propenol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol with structurally related compounds:
Key Differences and Implications
Functional Groups: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to ketone-containing analogs like the ferrocenyl chalcone. However, this may reduce membrane permeability, limiting bioavailability . Chalcone derivatives (e.g., compounds 6d and 6g) exhibit extended conjugation and planarity due to their ketone groups, favoring π-π stacking in protein binding .
Diaminopyrimidinyl moieties (e.g., in 6d) are associated with enzyme inhibition, suggesting the target compound could be modified for similar applications .
Biological Activity :
- The ferrocenyl chalcone derivative demonstrated antibacterial activity, attributed to its redox-active ferrocene group. The target compound lacks this feature but may leverage its hydroxyl group for hydrogen bonding in antimicrobial interactions .
- Chlorinated analogs (e.g., 3a) show increased lipophilicity, enhancing penetration into bacterial membranes .
Biological Activity
(E)-3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol, a compound featuring a pyrimidine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrimidine ring and an allylic alcohol group , which may contribute to its biological activities. The specific structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Pseudomonas aeruginosa | 0.020 mg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. The compound has been shown to inhibit the proliferation of cancer cell lines through several mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects on Prostate Cancer Cells
In a study evaluating the effects on prostate cancer cell lines (PC3), this compound exhibited:
- IC50 values indicating significant cytotoxicity.
Table 2: Anticancer Activity Against PC3 Cell Line
The results suggest that higher concentrations of the compound lead to reduced cell viability, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence indicates that treatment with this compound can halt the progression of cancer cells through the cell cycle, particularly at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
